molecular formula C17H21NO B461510 N-[2-(benzhydryloxy)ethyl]-N-ethylamine

N-[2-(benzhydryloxy)ethyl]-N-ethylamine

Cat. No.: B461510
M. Wt: 255.35g/mol
InChI Key: USZGULIHQBCUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzhydryloxy)ethyl]-N-ethylamine is an organic compound with the molecular formula C17H21NO. It is a benzhydryl ether derivative, which means it contains a benzhydryl group (a diphenylmethyl group) bonded to an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethylaminoethyl benzhydryl ether typically involves the reaction of benzhydrol with ethylaminoethyl chloride in the presence of a base. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The reaction conditions often include the use of a strong base such as sodium hydride (NaH) to generate the alkoxide ion from the alcohol precursor .

Industrial Production Methods: Industrial production methods for ethylaminoethyl benzhydryl ether may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Solvent-free conditions and the use of catalytic amounts of reagents, such as p-toluenesulfonyl chloride, can also be employed to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: N-[2-(benzhydryloxy)ethyl]-N-ethylamine can undergo various chemical reactions, including:

    Oxidation: The ether linkage can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The ether linkage can be cleaved under acidic conditions to form alcohols and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are used for the cleavage of the ether linkage.

Major Products Formed:

    Oxidation: Benzophenone derivatives.

    Reduction: Benzhydrol and ethylaminoethanol.

    Substitution: Benzhydrol and ethyl halides.

Scientific Research Applications

N-[2-(benzhydryloxy)ethyl]-N-ethylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications due to its structural similarity to other biologically active compounds, such as diphenhydramine.

    Industry: It is used in the production of dyes, perfumes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethylaminoethyl benzhydryl ether involves its interaction with specific molecular targets and pathways. For example, compounds with similar structures, such as diphenhydramine, act as H1-receptor antagonists, blocking the effects of histamine and providing antihistaminic and sedative effects . The exact molecular targets and pathways for ethylaminoethyl benzhydryl ether would depend on its specific applications and structural modifications.

Comparison with Similar Compounds

    Diphenhydramine: An antihistamine with a similar benzhydryl ether structure.

    Benzhydrol: A precursor in the synthesis of benzhydryl ethers.

    Ethylaminoethanol: A related compound used in various chemical syntheses.

Uniqueness: N-[2-(benzhydryloxy)ethyl]-N-ethylamine is unique due to its specific combination of the benzhydryl group and the ethylaminoethyl moiety. This structural arrangement provides distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C17H21NO

Molecular Weight

255.35g/mol

IUPAC Name

2-benzhydryloxy-N-ethylethanamine

InChI

InChI=1S/C17H21NO/c1-2-18-13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,2,13-14H2,1H3

InChI Key

USZGULIHQBCUKP-UHFFFAOYSA-N

SMILES

CCNCCOC(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCNCCOC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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